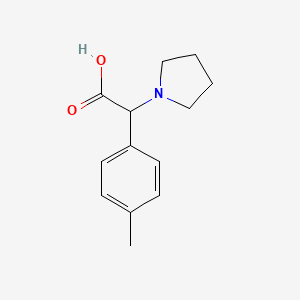
Pyrrolidin-1-yl-p-tolyl-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidin-1-yl-p-tolyl-acetic acid is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 . It is a white solid and is used for research purposes .
Molecular Structure Analysis
The molecular structure of Pyrrolidin-1-yl-p-tolyl-acetic acid consists of a five-membered pyrrolidine ring attached to a p-tolyl group and an acetic acid group . The pyrrolidine ring is a nitrogen heterocycle that is widely used by medicinal chemists due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization .科学的研究の応用
Molecular and Electronic Properties Investigation
A study by Bouklah et al. (2012) used DFT and quantum chemical calculations to investigate the molecular properties of various substituted pyrrolidinones, including pyrrolidin-1-yl-p-tolyl-acetic acid. The study explored electronic properties like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy, providing insights into the electronic behavior of these compounds (Bouklah et al., 2012).
Antiviral Activity Against HIV
Research by Lynch et al. (2002) presented a series of alpha-(pyrrolidin-1-yl)acetic acids as potent antivirals against HIV. This study demonstrated the potential of these compounds in inhibiting HIV, suggesting their significance in antiviral therapy (Lynch et al., 2002).
S1P Receptor Agonism
Yan et al. (2006) synthesized a series of 2-aryl(pyrrolidin-4-yl)acetic acids and evaluated them as agonists of S1P receptors. These analogs were found effective in inducing lymphocyte count reduction in mice and displayed good pharmacokinetic properties (Yan et al., 2006).
Corrosion Inhibition
A study by Bouklah et al. (2006) investigated the use of pyrrolidine derivatives as corrosion inhibitors for steel in sulphuric acid. The study found these compounds effective in corrosion prevention, showing their potential in industrial applications (Bouklah et al., 2006).
Chemical Synthesis and Structural Analysis
Zulfiqar et al. (2021) described the synthesis of 4-(pyrrolidine-2,5‑dione‑1-yl)phenol, including its structural verification through various spectroscopy techniques. The study also explored its potential anti-inflammatory and anticancer activities (Zulfiqar et al., 2021).
Computational Studies
Ramek and Tomić (2001) conducted an ab initio Hartree-Fock investigation of 1-H-pyrrolo[3,2-b]pyridine-3-yl acetic acid, analyzing its potential energy surface and comparing it with 3-indole acetic acid derivatives. This research provides a deeper understanding of the compound's behavior on a molecular level (Ramek & Tomić, 2001).
特性
IUPAC Name |
2-(4-methylphenyl)-2-pyrrolidin-1-ylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-4-6-11(7-5-10)12(13(15)16)14-8-2-3-9-14/h4-7,12H,2-3,8-9H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVCZQPNGPMPNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)O)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidin-1-yl-p-tolyl-acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325005.png)
![5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325006.png)
![5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325007.png)
![5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325009.png)
![1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325011.png)
![5-Fluoro-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325012.png)
![5-Fluoro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1325013.png)
![3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325015.png)
![3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325016.png)
![5-Methoxy-pyrrolo[2,3-B]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1325017.png)
![methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1325019.png)
![1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1325020.png)
![1H-Pyrrolo[3,2-b]pyridin-6-ol](/img/structure/B1325021.png)
![(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol](/img/structure/B1325023.png)